

A Head-to-Head Comparison of TEAD Inhibitors: mCMY020 and K-975

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Compound of Interest		
Compound Name:	mCMY020	
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This guide provides a comprehensive, data-driven comparison of two prominent covalent inhibitors of the TEA Domain (TEAD) transcription factors: **mCMY020** and K-975. Both compounds target the YAP/TAZ-TEAD interface, a critical node in the Hippo signaling pathway, which is frequently dysregulated in various cancers. This document summarizes their performance based on available preclinical data, details the experimental protocols used for their characterization, and visualizes the underlying biological and experimental frameworks.

At a Glance: Key Performance Indicators

A summary of the key characteristics and in vitro efficacy of **mCMY020** and K-975 is presented below. It is important to note that the inhibitory concentrations were determined using different experimental durations (5 days for **mCMY020** and variable durations for K-975), which may influence the absolute values.

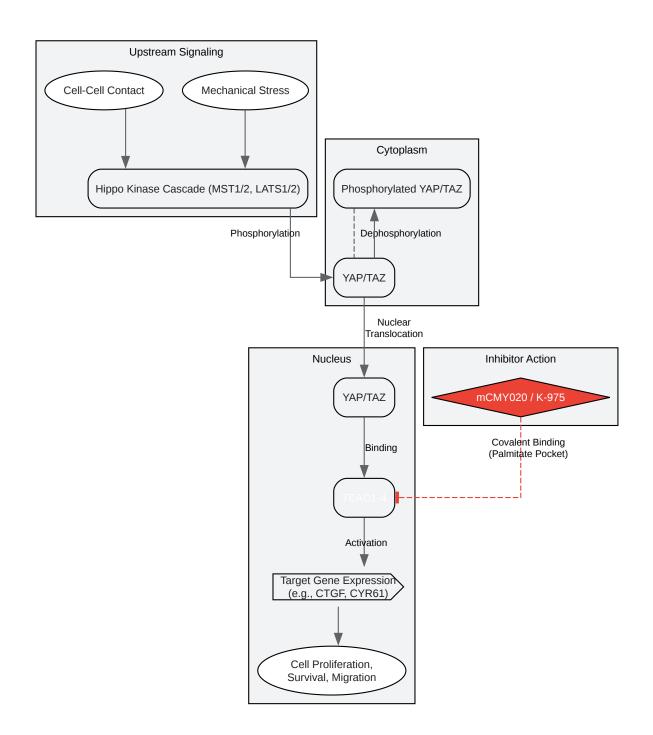


Feature	mCMY020	K-975
Target	Covalent TEAD inhibitor	Potent, selective, and orally active covalent TEAD inhibitor
Mechanism of Action	Covalently binds to a conserved cysteine in the central palmitoylation pocket of TEADs, inhibiting YAP-driven transcription.	Covalently binds to Cys359 in the palmitate-binding pocket of TEAD, inhibiting YAP1/TAZ-TEAD protein-protein interactions.[1]
Reported IC50/GI50 Values	NCI-H226: 261.3 nM (IC50, 5-day assay)NCI-H2052: 228.7 nM (IC50, 5-day assay)	NCI-H226: 30 nM (GI50)NCI- H2052: 180 nM (GI50)MSTO- 211H: < 100 nM (IC50)
Effect on TEAD Paralogs	Inhibits YAP association with TEAD1, TEAD2, and TEAD3, with no observed effect on TEAD4.	Pan-TEAD inhibitor.
In Vivo Activity	Data not available from searched sources.	Demonstrates anti-tumor effect in malignant pleural mesothelioma (MPM) xenograft mouse models.[1]

The YAP-TEAD Signaling Pathway: A Key Oncogenic Axis

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation leads to the nuclear translocation of the transcriptional co-activators Yesassociated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration. Both **mCMY020** and K-975 are designed to disrupt this interaction, thereby inhibiting the oncogenic functions of YAP/TAZ.





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Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the mechanism of action of **mCMY020** and K-975.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize TEAD inhibitors.

Cell Proliferation Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- 96-well cell culture plates
- · Complete cell culture medium
- TEAD inhibitor (mCMY020 or K-975) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of the TEAD inhibitor in complete culture medium.
- Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control.

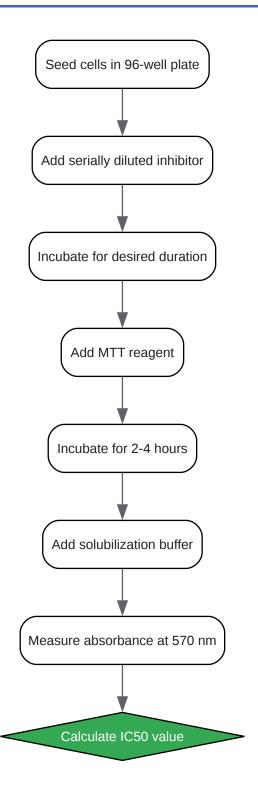






- Incubate the plate for the desired period (e.g., 5 days for mCMY020).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Add the solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





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Caption: Workflow for a typical MTT-based cell proliferation assay.

Co-Immunoprecipitation (Co-IP) for YAP-TEADInteraction



This technique is used to determine if two proteins (in this case, YAP and TEAD) interact in a cellular context.

Materials:

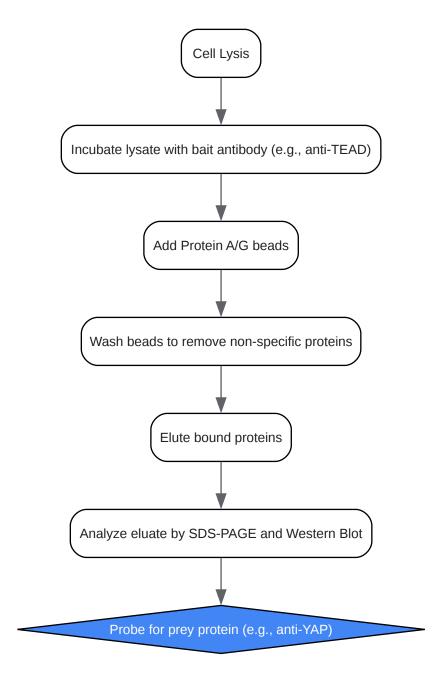
- · Cell culture dishes
- Lysis buffer (containing protease and phosphatase inhibitors)
- Antibody specific to the "bait" protein (e.g., anti-TEAD)
- Protein A/G magnetic beads
- · Wash buffer
- · Elution buffer
- SDS-PAGE gels and Western blotting reagents
- Antibodies for Western blotting (e.g., anti-YAP and anti-TEAD)

Procedure:

- Culture cells to an appropriate confluency and treat with the TEAD inhibitor or vehicle control for the desired time.
- Lyse the cells on ice using a gentle lysis buffer to maintain protein-protein interactions.
- Clarify the cell lysate by centrifugation to remove cellular debris.
- Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., anti-TEAD) to form an antibody-protein complex.
- Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complex.
- Wash the beads several times with wash buffer to remove non-specifically bound proteins.



- Elute the protein complexes from the beads using an elution buffer.
- Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the "prey" protein (e.g., YAP) and the "bait" protein (e.g., TEAD).



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Caption: A simplified workflow for a co-immunoprecipitation experiment.

Summary and Future Directions



Both **mCMY020** and K-975 are potent covalent inhibitors of the YAP-TEAD interaction, a promising therapeutic target in cancers with a dysregulated Hippo pathway. K-975 appears to be a more potent inhibitor in the NCI-H226 cell line based on the available data, though differences in experimental protocols should be considered. Furthermore, K-975 has demonstrated in vivo anti-tumor activity. The differential effects of **mCMY020** on TEAD paralogs may offer a more selective therapeutic window, a hypothesis that requires further investigation.

For drug development professionals, the choice between these or similar compounds will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific genetic context of the target cancer. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their preclinical efficacy.

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References

- 1. Pharmacological inhibition of CDK4/6 impairs diffuse pleural mesothelioma 3D spheroid growth and reduces viability of cisplatin-resistant cells PMC [pmc.ncbi.nlm.nih.gov]
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